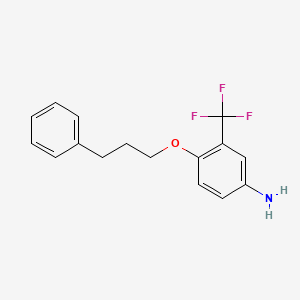
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline
説明
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, also known as 4-PPTFA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of aniline, and is a colorless liquid with a melting point of -56°C and a boiling point of 111°C. 4-PPTFA is soluble in many organic solvents and is used as a starting material for a variety of reactions, such as the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Organic Synthesis Methods
- Introduction of Functional Groups: A study by Itoh et al. (2002) describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions, leading to the introduction of hydroxy groups and N-iodophenylation at the para position of N-arylamides. This method is crucial for synthesizing derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, highlighting its versatility in organic synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
- Synthesis of Quinolinones: Marull, Lefebvre, and Schlosser (2004) developed an improved method to access 4-trifluoromethyl-2(1H)-quinolinones, starting from anilines. This "watering protocol" avoids competing condensations and is a direct application of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline in the synthesis of complex heterocyclic compounds (Marull, Lefebvre, & Schlosser, 2004).
Materials Science Applications
- Nonlinear Optical (NLO) Materials: Revathi et al. (2017) conducted experimental and theoretical analyses on derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline for potential use in NLO materials. The study provided insights into the vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential, demonstrating the compound's significance in developing NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Pharmacological Implications
- Synthesis of Bioactive Metabolites: Kenny et al. (2004) detailed the synthesis and characterization of metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. This includes methods for preparing aniline derivatives, which are crucial for understanding the drug's metabolism and potential idiosyncratic reactions (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
特性
IUPAC Name |
4-(3-phenylpropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(20)8-9-15(14)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOUGSTYGOBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




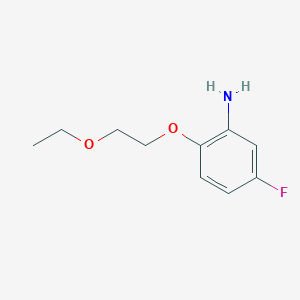
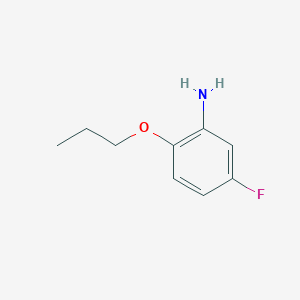
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
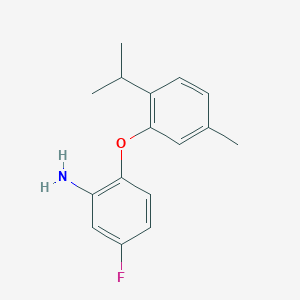
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
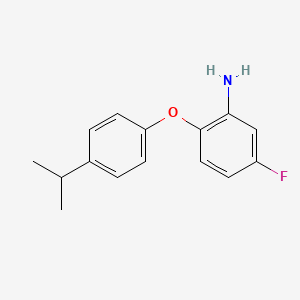
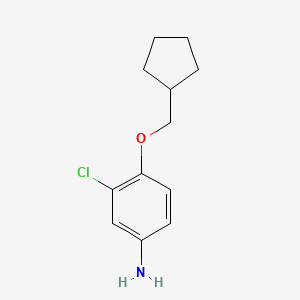




![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)